2,3-Dichloropropyl diphenyl phosphate
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Overview
Description
2,3-Dichloropropyl diphenyl phosphate is an organophosphate compound widely used as a flame retardant. Organophosphate flame retardants are added to various consumer products to reduce their flammability and meet fire safety standards. This compound is part of a broader class of chemicals known for their effectiveness in inhibiting flames and their applications in various industries, including textiles, electronics, and building materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropropyl diphenyl phosphate typically involves the reaction of 2,3-dichloropropanol with diphenyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropropyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dichloropropyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of organophosphate flame retardants.
Biology: Investigated for its effects on biological systems, including potential neurotoxic effects.
Medicine: Studied for its potential impact on human health, particularly in relation to its use in consumer products.
Industry: Widely used in the production of flame-retardant materials for textiles, electronics, and building materials
Mechanism of Action
The mechanism of action of 2,3-Dichloropropyl diphenyl phosphate involves its ability to inhibit the combustion process. The compound acts by interfering with the free radical chain reactions that propagate flames. It also forms a protective char layer on the surface of materials, which helps in reducing the spread of fire .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCIPP)
- Tris(2,3-dibromopropyl) phosphate (TDBPP)
- Triphenyl phosphate (TPHP)
Uniqueness
2,3-Dichloropropyl diphenyl phosphate is unique due to its specific chemical structure, which provides a balance between flame retardant efficacy and potential health impacts. Compared to other similar compounds, it has a distinct profile in terms of its reactivity and the types of by-products formed during combustion .
Properties
CAS No. |
65444-09-9 |
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Molecular Formula |
C15H15Cl2O4P |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2,3-dichloropropyl diphenyl phosphate |
InChI |
InChI=1S/C15H15Cl2O4P/c16-11-13(17)12-19-22(18,20-14-7-3-1-4-8-14)21-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
SVOPVLCKFYEWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCC(CCl)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
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